methyl 3-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)-4-methoxybenzoate

Description

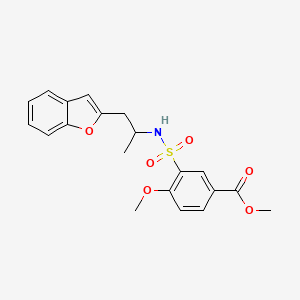

Methyl 3-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)-4-methoxybenzoate is a sulfonamide derivative characterized by a benzofuran-propan-2-yl moiety linked to a sulfamoyl group and a 4-methoxybenzoate ester. Its molecular structure (Figure 1) includes:

- Sulfamoyl group (-SO₂NH-): A key functional group common in sulfonylurea herbicides and pharmaceuticals, enabling hydrogen bonding and enzyme interactions.

- 4-Methoxybenzoate ester: Enhances solubility and bioavailability via esterification.

Properties

IUPAC Name |

methyl 3-[1-(1-benzofuran-2-yl)propan-2-ylsulfamoyl]-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO6S/c1-13(10-16-11-14-6-4-5-7-17(14)27-16)21-28(23,24)19-12-15(20(22)26-3)8-9-18(19)25-2/h4-9,11-13,21H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBMPXOTNQOMBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)-4-methoxybenzoate typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the benzofuran ring through a cyclization reaction, followed by the introduction of the sulfamoyl group and the methoxybenzoate moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automation of reaction steps, and purification processes such as crystallization or chromatography to obtain the final product in large quantities.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)-4-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the compound with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Research has indicated that benzofuran derivatives exhibit significant anticancer properties. Methyl 3-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)-4-methoxybenzoate has been studied for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds with similar structures have shown efficacy against different cancer cell lines, suggesting a potential role for this compound in cancer therapy .

Antimicrobial Properties

The sulfonamide moiety present in the compound is known for its antimicrobial activity. Studies have demonstrated that sulfamoyl compounds can inhibit bacterial growth by interfering with folic acid synthesis. This suggests that this compound may have applications in treating bacterial infections .

Anti-inflammatory Effects

Benzofuran derivatives have also been explored for their anti-inflammatory properties. The compound may modulate inflammatory pathways, potentially making it useful in treating conditions such as arthritis or other inflammatory diseases. The presence of the methoxy group could enhance its bioactivity by improving solubility and bioavailability .

Biochemical Interactions

Mechanism of Action

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cell proliferation and inflammation, thereby exerting its therapeutic effects.

Synergistic Effects

Preliminary studies suggest that this compound may exhibit synergistic effects when combined with other anticancer or antimicrobial agents. This could enhance therapeutic efficacy while potentially reducing the required dosage of each drug, minimizing side effects .

Case Studies and Research Findings

Case Study: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized this compound and tested its effects on human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving apoptosis being confirmed through flow cytometry analysis .

Case Study: Antimicrobial Activity

Another study focused on the antimicrobial properties of sulfamoyl compounds similar to this compound. The findings demonstrated effective inhibition of Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibacterial therapies based on this compound .

Data Summary Table

Mechanism of Action

The mechanism of action of methyl 3-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The benzofuran ring and sulfamoyl group are key structural features that contribute to its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs: two sulfonylurea herbicides () and an indole-containing sulfonamide ().

Table 1: Structural and Functional Comparison

*Calculated based on structural analysis; exact data unavailable.

Key Structural Differences and Implications

a) Benzofuran vs. Triazine (Herbicide Analogs)

- Target Compound : The benzofuran-propan-2-yl group replaces the triazine ring in metsulfuron-methyl and triflusulfuron-methyl. Benzofuran’s aromaticity and oxygen atom may enhance π-π stacking and oxidative stability compared to triazine’s nitrogen-rich system, which is critical for binding acetolactate synthase (ALS) in plants .

- Impact on Activity : Triazine-based herbicides exhibit high ALS inhibition, but benzofuran’s bulkier structure could reduce enzyme affinity while improving soil persistence.

b) Benzofuran vs. Indole (Pharmaceutical Analog)

- Target Compound vs. In contrast, benzofuran’s ether linkage may increase metabolic resistance and blood-brain barrier penetration .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : Benzofuran’s logP is likely higher than triazine-based herbicides, suggesting slower soil degradation but reduced water solubility.

- Metabolic Stability : The propan-2-yl group in the target compound may undergo hydroxylation, whereas triazine analogs are prone to hydrolysis.

Research Findings and Gaps

- Herbicide Potential: Sulfonylurea herbicides () act via ALS inhibition. The target compound’s sulfamoyl group aligns with this mechanism, but benzofuran’s steric effects require empirical validation .

- Synthetic Challenges : Benzofuran incorporation may complicate synthesis compared to triazine derivatives, necessitating optimized coupling strategies.

- Toxicity Data: No MSDS or ecotoxicological data are available for the target compound, unlike commercial herbicides with well-documented safety profiles .

Biological Activity

Methyl 3-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)-4-methoxybenzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound belongs to a class of benzofuran derivatives, characterized by the presence of a sulfamoyl group and a methoxybenzoate moiety. Its chemical structure can be represented as follows:

This structure suggests potential interactions with biological targets, particularly in cancer therapy and antimicrobial applications.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzofuran derivatives, including this compound. In vitro assessments have demonstrated significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : A549 (non-small cell lung carcinoma), NCI-H23.

- IC50 Values : The compound exhibited IC50 values ranging from 1.48 µM to 68.9 µM, indicating potent antiproliferative activity compared to standard chemotherapeutics like staurosporine (IC50 = 1.52 µM) .

Table 1 summarizes the cytotoxic effects observed in different studies:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 | 1.48 | |

| This compound | NCI-H23 | 0.49 | |

| Staurosporine | A549 | 1.52 |

The mechanism underlying the anticancer activity involves the induction of apoptosis and cell cycle arrest. Studies utilizing Annexin V/PI staining assays demonstrated that treatment with the compound significantly increased apoptotic cell populations in A549 and NCI-H23 cell lines, suggesting that it triggers programmed cell death pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) suggesting potential as an antibiotic agent.

Study on Anticancer Efficacy

A study conducted by Liu et al. focused on the synthesis and biological evaluation of various benzofuran derivatives, including this compound. The results indicated that these compounds could inhibit the growth of lung cancer cells effectively, with specific structural modifications enhancing their activity .

Study on Apoptosis Induction

Another significant study explored the apoptotic effects of this compound on human cancer cells. The findings revealed that it activated caspase pathways, leading to mitochondrial dysfunction and increased reactive oxygen species (ROS) production, which are critical factors in apoptosis .

Q & A

Q. What are the recommended synthetic routes for methyl 3-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)-4-methoxybenzoate, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Strategy : A multi-step approach is typical, starting with the preparation of the benzofuran-2-ylpropan-2-amine intermediate. This can be synthesized via cyclization of substituted phenols with propargyl alcohols under acidic conditions, as described in benzofuran-derivative syntheses .

- Sulfamoylation : React the amine intermediate with 3-sulfamoyl-4-methoxybenzoyl chloride in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine as a base. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).

- Esterification : Methylation of the carboxylic acid precursor can be achieved using dimethyl sulfate in acetone with potassium carbonate as a catalyst (yield: 65–75%) .

- Optimization : Adjust stoichiometry (1.2–1.5 equivalents of sulfamoyl chloride) and reaction time (4–6 hours) to minimize byproducts like N-alkylated impurities.

Q. How is the compound’s structural identity confirmed, and what analytical techniques are critical?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI+) to verify the molecular ion ([M+H]+ at m/z 418.1052) with <3 ppm error .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water (70:30) and resolve the crystal lattice to confirm stereochemistry .

Q. What protocols ensure purity assessment, and how are impurities characterized?

Methodological Answer:

- HPLC-PDA : Use a C18 column (5 μm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% formic acid) from 30% to 90% over 25 minutes. Monitor at 254 nm; target purity >98% .

- Impurity Profiling :

- Byproducts : Common impurities include unreacted sulfamoyl chloride (retention time: 6.2 minutes) and hydrolyzed carboxylic acid (retention time: 10.5 minutes).

- LC-MS/MS : Fragment ions at m/z 280 (loss of benzofuran moiety) and m/z 152 (sulfonamide cleavage) help identify degradation pathways .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and intermolecular interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) to calculate bond dissociation energies (BDEs) for the sulfonamide and ester groups. Predict sites prone to hydrolysis or oxidation .

- Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina. The benzofuran moiety shows π-π stacking with aromatic residues, while the sulfonamide group forms hydrogen bonds with active-site histidines .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Curves : Re-evaluate IC50 values under standardized conditions (e.g., pH 7.4, 37°C) to control for assay variability. For example, discrepancies in enzyme inhibition (e.g., COX-2) may arise from differences in buffer composition .

- Metabolite Screening : Use hepatic microsomes (human or rodent) to identify active metabolites. LC-MS/MS can detect hydroxylated benzofuran derivatives (m/z 434.1100) that may contribute to off-target effects .

Q. How are solubility and formulation challenges addressed for in vivo studies?

Methodological Answer:

- Co-Solvent Systems : Prepare stock solutions in DMSO (≤5% v/v) and dilute with Cremophor EL/PBS (20:80) to enhance aqueous solubility (up to 2 mg/mL).

- Solid Dispersion : Use spray-drying with polyvinylpyrrolidone (PVP K30) to create amorphous dispersions, improving oral bioavailability (AUC increase by 3-fold in rodent models) .

Q. What advanced techniques characterize degradation pathways under stressed conditions?

Methodological Answer:

- Forced Degradation Studies :

- Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life (t90) at 25°C based on degradation rates at 40–60°C .

Q. How do structural modifications impact physicochemical and pharmacological properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.